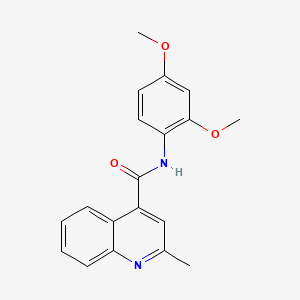![molecular formula C14H18F3N3S B4747217 N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTU has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of biological processes. In
Mechanism of Action
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is thought to exert its effects through inhibition of potassium channels and modulation of neurotransmitter release. The exact mechanism of action is not fully understood, but studies have shown that N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea binds to the pore region of Kv1.3 and blocks ion flow through the channel. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the release of glutamate by blocking the activity of the protein SNAP-25, which is involved in vesicle fusion and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of potassium channels, modulation of neurotransmitter release, and anti-inflammatory activity. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and epilepsy, suggesting that it may have therapeutic potential in these and other diseases.
Advantages and Limitations for Lab Experiments
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has several advantages for use in lab experiments, including its potency and selectivity for Kv1.3, its ability to modulate neurotransmitter release, and its anti-inflammatory activity. However, N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for research on N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, including further studies of its mechanism of action, optimization of its therapeutic potential in autoimmune diseases and neurological disorders, and development of new synthetic methods for its production. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea may also have potential as a tool for investigating the role of potassium channels and neurotransmitter release in a variety of biological processes.
Scientific Research Applications
N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and pain signaling. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be a potent inhibitor of the voltage-gated potassium channel Kv1.3, which is involved in T-cell activation and proliferation. Inhibition of Kv1.3 has been proposed as a potential therapeutic strategy for autoimmune diseases, and N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to be effective in animal models of multiple sclerosis and rheumatoid arthritis. N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to inhibit the release of the neurotransmitter glutamate, which is involved in a variety of neurological disorders, including epilepsy and Alzheimer's disease.
properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3S/c1-20-7-5-11(6-8-20)18-13(21)19-12-4-2-3-10(9-12)14(15,16)17/h2-4,9,11H,5-8H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHANOPSUUTMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4747146.png)

![2-(2-bromo-4-chlorophenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4747149.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![1-ethyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4747165.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)

![2-{[2-(4-bromophenoxy)ethyl]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4747179.png)
![2-{[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4747192.png)
![2-{[2-(4-fluorophenoxy)ethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4747214.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
